molecular formula C13H13NO B6413672 2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% CAS No. 1261982-86-8

2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6413672
CAS RN: 1261982-86-8
M. Wt: 199.25 g/mol
InChI Key: XNHFXHYDASQMEM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% (2,5-DMPH-95) is an organic compound belonging to the class of pyridines. It is a white crystalline solid that is soluble in water, alcohols, and ethers. 2,5-DMPH-95 has a wide range of applications in the fields of medicine, chemistry, and biotechnology.

Mechanism of Action

2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% is believed to act as a proton acceptor in the presence of a proton donor, such as an acid. This allows it to act as a catalyst in a variety of organic reactions, including nucleophilic substitution and radical addition reactions. It has also been shown to act as a ligand in coordination chemistry, forming complexes with metal ions such as copper and zinc.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% is a relatively stable compound that is easy to work with in the laboratory. It is soluble in a variety of solvents, including water, alcohols, and ethers. However, it is not as soluble in organic solvents, such as chloroform, and can be difficult to work with in these solvents. Additionally, it can be toxic if ingested or inhaled in large quantities.

Future Directions

There are a variety of potential future directions for the use of 2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% in scientific research. These include its use in the synthesis of new pharmaceuticals and other organic compounds, its use as a catalyst in organic reactions, its use as a ligand in coordination chemistry, and its use in the study of protein-ligand interactions. Additionally, its anti-inflammatory, anti-fungal, and anti-bacterial properties could be further explored for potential therapeutic applications.

Synthesis Methods

2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% can be synthesized from the reaction of 2,5-dimethylphenol and pyridine in aqueous solution in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution reaction, with the pyridine acting as a nucleophile and the 2,5-dimethylphenol as the electrophile. The reaction is typically conducted at a temperature of around 80 °C for approximately 1 hour.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications, including as a reagent in the synthesis of pharmaceuticals and other organic compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of polymers and in the study of protein-ligand interactions.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-4-10(2)12(7-9)13-8-11(15)5-6-14-13/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHFXHYDASQMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692443
Record name 2-(2,5-Dimethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)pyridin-4(1H)-one

CAS RN

1261982-86-8
Record name 2-(2,5-Dimethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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